Product packaging for 3-Chloro-2-(4-fluorophenyl)pyridine(Cat. No.:CAS No. 847226-00-0)

3-Chloro-2-(4-fluorophenyl)pyridine

Cat. No.: B6309370
CAS No.: 847226-00-0
M. Wt: 207.63 g/mol
InChI Key: XUWFWHJZZONRCE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. Its prevalence is notable in a vast array of naturally occurring compounds, including essential vitamins like niacin and alkaloids. aceschem.com Beyond its natural origins, the pyridine scaffold is one of the most extensively utilized structural frameworks in the design and synthesis of pharmaceutical drugs and agrochemicals. aceschem.comorgsyn.org More than 7,000 existing drug molecules incorporate a pyridine nucleus in their structure. orgsyn.org

The utility of pyridine derivatives stems from their versatile chemical properties. The nitrogen atom imparts a degree of basicity and improves water solubility, which are desirable characteristics for biologically active molecules. aceschem.com Furthermore, the five carbon atoms of the pyridine ring offer spatially distinct vectors for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. acs.org This "privileged scaffold" has been consistently incorporated into a diverse range of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in medicinal chemistry. nih.govchemcd.com

Role of Halogenation in Modifying Pyridine Reactivity and Synthetic Utility

Halogenation is a fundamental transformation in organic synthesis that dramatically modifies the reactivity and utility of aromatic systems, including pyridine. Introducing a halogen atom, such as chlorine, onto the pyridine ring serves two primary purposes. First, it electronically alters the ring, influencing its properties and interactions. Second, and more critically, it installs a versatile chemical handle for subsequent bond-forming reactions. acs.orgnih.gov

The carbon-halogen bond is a key site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction allows for the efficient synthesis of biaryl motifs, which are common in pharmaceuticals. nih.govresearchgate.net However, the regioselective halogenation of pyridines can be challenging. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, the typical method for halogenating benzene, requires harsh conditions and often results in mixtures of isomers. nih.gov Developing methods for the selective halogenation of pyridines, especially at the 3-position, is a significant area of research as it unlocks access to a vast array of complex derivatives for structure-activity relationship (SAR) studies in drug discovery. acs.orgnih.gov

Overview of 3-Chloro-2-(4-fluorophenyl)pyridine as a Representative Halogenated Pyridine Building Block

Within the broad class of halogenated pyridines, this compound stands out as a representative building block whose structural motif is of significant interest in contemporary chemical research.

The 2-aryl-3-chloropyridine framework is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its importance is underscored by its incorporation into highly potent and selective therapeutic agents under investigation. A prime example is the compound AA-115 (also known as APG-115), a powerful inhibitor of the murine double minute 2 (MDM2) protein, which is currently in clinical trials for the treatment of various cancers. acs.orgnih.govdntb.gov.ua

In the structure of AA-115, the this compound moiety is crucial for its high binding affinity to the MDM2 protein. acs.orgnih.gov This specific arrangement allows the different parts of the molecule to fit precisely into the hydrophobic pockets of the protein's p53 binding site, demonstrating the critical role of this halogenated pyridine scaffold in achieving potent biological activity. acs.org

The demonstrated success of the 3-chloro-2-arylpyridine scaffold in the design of clinical-stage drug candidates provides a strong rationale for a focused academic inquiry into its fundamental building blocks. Understanding the synthesis, properties, and reactivity of representative examples like this compound is essential for the future design of new and improved therapeutic agents.

While specific experimental data for the parent compound this compound is not widely available in surveyed literature, its synthesis can be reliably achieved through established methods. The most common approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A likely synthetic route involves the coupling of 2,3-dichloropyridine (B146566) with (4-fluorophenyl)boronic acid. Studies on similar systems show that this reaction can proceed with high regioselectivity, favoring the coupling at the more reactive 2-position of the pyridine ring. nih.govresearchgate.net

The table below presents data for a closely related halogenated pyridine to illustrate the typical properties of such compounds.

Table 1: Physicochemical Properties of a Representative Halogenated Pyridine

Property Value
Compound Name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
CAS Number 72537-17-8
Molecular Formula C₆H₂ClF₄N
Molecular Weight 199.53 g/mol
Appearance Liquid
Boiling Point 50-55 °C at 11 mmHg
Melting Point 16-20 °C
Density 1.524 g/mL at 25 °C

Data sourced from publicly available information for an illustrative compound. sigmaaldrich.com

The focused study of building blocks like this compound is vital for advancing the field of medicinal chemistry, enabling the rational design and synthesis of the next generation of targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClFN B6309370 3-Chloro-2-(4-fluorophenyl)pyridine CAS No. 847226-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN/c12-10-2-1-7-14-11(10)8-3-5-9(13)6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWFWHJZZONRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 3 Chloro 2 4 Fluorophenyl Pyridine and Its Derivatives

De Novo Synthesis of the Pyridine (B92270) Ring System

The de novo synthesis of the pyridine ring provides a powerful approach to introduce desired substituents with a high degree of control. This is achieved by constructing the heterocyclic ring from acyclic precursors.

Cyclization Reactions for Pyridine Core Formation

Various cyclization reactions are employed to form the pyridine core. One of the most notable methods is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgnih.gov This method is renowned for its mild reaction conditions and high yields in producing highly substituted pyridines. wikipedia.orgnih.govresearchgate.net

The general mechanism of the Kröhnke synthesis begins with the Michael addition of an enolized α-pyridinium methyl ketone to an α,β-unsaturated carbonyl compound. wikipedia.org This is followed by the addition of ammonia (B1221849), cyclization, and subsequent dehydration and aromatization to yield the final pyridine product. wikipedia.org While a direct synthesis of 3-Chloro-2-(4-fluorophenyl)pyridine using this method is not explicitly documented in the provided search results, the versatility of the Kröhnke synthesis allows for its adaptation by selecting appropriate precursors. nih.gov

Another significant approach involves [3+3] cycloaddition reactions, which can be a valuable tool for constructing six-membered heterocyclic rings like pyridine. organic-chemistry.org These reactions offer a convergent approach to complex pyridine structures.

Precursor Design and Selection for Regiocontrol

The key to achieving the desired 2,3-disubstituted pyridine structure through de novo synthesis lies in the careful design and selection of the acyclic precursors. For the synthesis of this compound, the precursors must be chosen to ensure the correct placement of the 4-fluorophenyl group at the C2 position and the chloro group at the C3 position.

In the context of the Kröhnke synthesis, a potential precursor would be a chalcone (B49325) derived from the condensation of 4-fluoroacetophenone with a suitable aldehyde. This would introduce the 4-fluorophenyl group. The subsequent reaction with a pyridinium (B92312) salt containing a chloro group at the appropriate position, or a precursor that can be readily converted to a chloro group, would lead to the target molecule. The regioselectivity of the cyclization is dictated by the nature and position of the substituents on the precursors. researchgate.net

The following table outlines a conceptual approach for the de novo synthesis of a 2-aryl-4,6-disubstituted pyridine using the Kröhnke methodology, which could be adapted for the synthesis of the target compound.

Precursor 1Precursor 2ReagentsProduct TypePotential for Target Synthesis
α-Pyridinium acyl ketone saltα,β-Unsaturated carbonyl compound (chalcone)Ammonium acetate2,4,6-Trisubstituted pyridineAdaptable by using a chalcone with a 4-fluorophenyl group and incorporating a chloro substituent precursor.

Functionalization of Pre-formed Pyridine Scaffolds

An alternative and often more practical approach to synthesizing this compound involves the modification of a pre-existing pyridine ring. This strategy relies on the regioselective introduction of the chloro and 4-fluorophenyl groups onto the pyridine scaffold.

Regioselective Halogenation Techniques for Pyridines

The introduction of a halogen atom at a specific position on the pyridine ring is a critical step in many synthetic routes.

Direct chlorination of a 2-(4-fluorophenyl)pyridine (B1266597) intermediate is a potential route to the target compound. However, the regioselectivity of direct halogenation on substituted pyridines can be challenging to control. The use of chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SOCl) are common. researchgate.netnih.gov NCS is a versatile reagent for the chlorination of various aromatic and heterocyclic compounds. researchgate.netresearchgate.net The regioselectivity of these reactions is often influenced by the electronic properties and steric hindrance of the substituents already present on the pyridine ring.

For instance, the direct chlorination of 2-phenylpyridine (B120327) might lead to a mixture of isomers. To achieve higher regioselectivity, the reaction can be performed on the corresponding pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, often directing incoming electrophiles to the 2- and 4-positions. Subsequent deoxygenation would then yield the desired chlorinated pyridine.

The following table summarizes direct chlorination methods that could be conceptually applied to a 2-(4-fluorophenyl)pyridine substrate.

SubstrateChlorinating AgentTypical ConditionsPotential Outcome for 2-(4-fluorophenyl)pyridine
2-(4-Fluorophenyl)pyridineN-Chlorosuccinimide (NCS)Acetonitrile, room temperatureMixture of chlorinated isomers, regioselectivity may be low.
2-(4-Fluorophenyl)pyridine N-oxideSulfuryl chloride (SOCl) or other chlorinating agentsVarious solvents, often at elevated temperaturesPotentially higher regioselectivity, with chlorination directed by the N-oxide group.

Phosphine-reagent mediated halogenation, most notably the Appel reaction, provides a mild and efficient method for converting alcohols to alkyl halides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction can be adapted for the synthesis of aryl halides from the corresponding phenols or hydroxypyridines. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this route, the key intermediate required is 2-(4-fluorophenyl)pyridin-3-ol (B6324709). This precursor could potentially be synthesized through various methods, such as a de novo pyridine synthesis designed to yield a 3-hydroxypyridine (B118123) derivative. mdpi.com

Once 2-(4-fluorophenyl)pyridin-3-ol is obtained, it can be subjected to the Appel reaction conditions, which typically involve triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide such as carbon tetrachloride (CCl₄), to yield the desired this compound. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2-type reaction. wikipedia.orgnrochemistry.com

The table below illustrates the conceptual steps for this synthetic approach.

Reaction StepReactantsKey ReagentsProduct
Synthesis of PrecursorAppropriate acyclic precursorsCyclization reagents2-(4-Fluorophenyl)pyridin-3-ol
Appel Reaction2-(4-Fluorophenyl)pyridin-3-olTriphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)This compound
Chloramine-T Based Protocols for Imidazoheterocycles

While not a direct synthesis of the pyridine ring itself, the chlorination of fused pyridine systems like imidazo[1,2-a]pyridines is a relevant strategy for producing derivatives. Chloramine-T has emerged as a highly effective and environmentally friendly reagent for the C-3 chlorination of these scaffolds. nih.govnih.gov This method is notable for its mild, solvent-free conditions, proceeding rapidly at room temperature in the open air. nih.gov

The protocol is advantageous due to the ready availability of reactants, the absence of metal catalysts, and the simple purification, often not requiring column chromatography. nih.govacs.org Researchers have demonstrated that using one equivalent of Chloramine-T under neat (solvent-free) conditions is optimal, affording high yields of the chlorinated product, such as 3-chloro-2-phenylimidazo[1,2-a]pyridine, in as little as five minutes. acs.org This method has been successfully applied to a variety of 2-aryl imidazo[1,2-a]pyridines, including the direct synthesis of 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine , which was obtained in an 83% yield. nih.gov The reaction shows broad functional group tolerance and avoids overchlorination, even with excess reagent. nih.govacs.org

Table 1: Chlorination of 2-Aryl-Imidazo[1,2-a]pyridines using Chloramine-T

Aryl Substituent Product Yield (%) Reference
4-Fluorophenyl 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 83 nih.gov
4-(Trifluoromethyl)phenyl 3-Chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine 98 nih.gov
Naphthalen-1-yl 3-Chloro-2-(naphthalen-1-yl)imidazo[1,2-a]pyridine 92 nih.gov

Introduction of the Fluorophenyl Moiety

A critical step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine C-2 position and the 4-fluorophenyl ring. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

The Suzuki–Miyaura reaction is a premier method for forging C(sp²)–C(sp²) bonds. nih.gov A viable strategy for the target molecule involves the palladium-catalyzed coupling of a 2-halopyridine derivative (e.g., 2,3-dichloropyridine) with (4-fluorophenyl)boronic acid. The differing reactivity of halogens on the pyridine ring can be exploited for selectivity. For instance, a highly efficient palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed in an aqueous phase, selectively yielding 3,5-dichloro-2-arylpyridines. researchgate.net

Alternatively, a precursor like 2-chloro-3-iodopyridine (B15675) could be used, where the more reactive C-I bond would preferentially couple with the boronic acid. The synthesis of 2-arylpyridines has been achieved by coupling hetero(aryl) boronic acids with pyridine-2-sulfonyl fluoride (B91410) (PyFluor) using a Pd(dppf)Cl₂ catalyst. nih.govbohrium.com This highlights the versatility of the Suzuki reaction's coupling partners. The synthesis of polyfluorinated biphenyls often pushes the boundaries of Suzuki coupling, requiring careful optimization of catalysts, ligands (such as SPhos or XPhos), and conditions to achieve high yields, especially when dealing with electron-poor substrates. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling

Electrophile Nucleophile Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pyridine-2-sulfonyl fluoride 2-Thiopheneboronic acid Pd(dppf)Cl₂ - Na₃PO₄ Dioxane 65-100 5-89 nih.govnih.gov
5-Bromo-6-chloropyridin-3-yl fluorosulfate Phenylboronic acid Pd(PPh₃)₄ - KF Toluene - - nih.gov

Negishi Coupling: The Negishi reaction, which couples organozinc compounds with organic halides, is a powerful alternative for constructing the 2-arylpyridine linkage. organic-chemistry.org This reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance. orgsyn.orgwikipedia.org A synthetic route could involve the reaction of a pre-formed 3-chloropyridylzinc halide with 1-halo-4-fluorobenzene. The required organozinc reagents can be generated in situ, and the reaction proceeds under mild conditions, making it a highly practical method for creating C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds. organic-chemistry.orgnih.gov

Stille Coupling: Stille coupling utilizes organotin reagents and is highly effective, sometimes succeeding where other methods fail. mdpi.com The synthesis of this compound could be envisioned by coupling a 3-chloro-2-(trialkylstannyl)pyridine with 1-halo-4-fluorobenzene in the presence of a palladium catalyst like PdCl₂(PPh₃)₂. mdpi.comorganic-chemistry.org While versatile, a significant drawback of the Stille reaction is the high toxicity of the organostannane compounds and byproducts. mdpi.comwikipedia.org

Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway to introduce the fluorophenyl group. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.com In this strategy, a pyridine ring with a good leaving group at the 2-position, such as fluorine or chlorine (e.g., 2,3-dichloropyridine), would be treated with a potent 4-fluorophenyl nucleophile, such as (4-fluorophenyl)lithium or a corresponding Grignard reagent.

The rate of SNAr on halopyridines is dependent on both the leaving group and the nucleophile. sci-hub.se For reactions with certain nucleophiles like alkoxides, 2-fluoropyridines are significantly more reactive than 2-chloropyridines due to the high electronegativity of fluorine activating the ring toward attack. sci-hub.senih.gov However, for other nucleophiles, the bond-breaking step can be rate-determining, making iodide the best leaving group. sci-hub.se This tunable reactivity allows for selective functionalization of polyhalogenated pyridines. rsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions

Multi-component Reactions Incorporating Pyridine and Fluorophenyl Fragments

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. rsc.org The synthesis of a polysubstituted pyridine like this compound is well-suited to an MCR strategy.

A plausible MCR could involve the condensation of an enamine or β-ketoester, an aldehyde (4-fluorobenzaldehyde), and an ammonia source, with a chlorinating agent incorporated into the sequence. Numerous MCRs for pyridine synthesis have been developed, often catalyzed by nanoparticles, which offer advantages in terms of efficiency and catalyst reusability. rsc.org For example, the Groebke-Blackburn-Bienaymé reaction is a well-known isocyanide-based MCR for producing fused imidazo[1,2-a]pyridines, demonstrating the power of MCRs in assembling complex heterocyclic systems from simple building blocks. researchgate.net A similar convergent strategy could be designed to construct the target pyridine core with the desired substitution pattern in a single pot.

Advanced Synthetic Protocols and Green Chemistry Considerations

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times than conventional heating methods. nih.gov The direct and efficient heating of the reaction mixture by microwave irradiation can overcome activation energy barriers more effectively, making it particularly suitable for challenging cross-coupling reactions, including the synthesis of 2-arylpyridines. nih.govnih.govresearchgate.net

The application of microwave heating to the Suzuki-Miyaura coupling of aryl chlorides, which are typically less reactive than the corresponding bromides or iodides, has been particularly successful. researchgate.net For the synthesis of this compound, a plausible microwave-assisted approach would involve the coupling of 2,3-dichloropyridine (B146566) with (4-fluorophenyl)boronic acid. Research on analogous systems, such as the coupling of other aryl chlorides with boronic acids, demonstrates the efficiency of this method. For instance, microwave-promoted Suzuki coupling of aryl chlorides has been achieved in aqueous media at 150°C within 15 minutes, yielding products in the range of 64% to 99%. researchgate.net The use of aqueous solvents is a key feature of green chemistry, reducing reliance on volatile organic compounds.

Detailed studies on the microwave-assisted Suzuki-Miyaura coupling of various halo-pyrimidines and pyridines have established optimal conditions that are readily adaptable for the synthesis of the target compound. nih.govnih.gov These reactions are typically performed in pressure-rated vessels using a dedicated microwave synthesizer, which allows for precise control over temperature and pressure.

ReactantsCatalyst SystemBaseSolventConditions (Microwave)YieldReference
Aryl Halide, Phenylboronic AcidPyridine-Pyrazole/Pd(II) complex (0.1 mol%)KOHEtOH/H₂O120°C, 2 minHigh nih.gov
Aryl Chlorides, Boronic AcidsPOPd2-Aqueous Media150°C, 15 min64-99% researchgate.net
2-Chloroquinoline, 3-Pyridinylboronic AcidPdCl₂(PPh₃)₂ (10 mol%)Na₂CO₃MeCN/H₂O140°C, 15 minHigh nih.gov
3-Amino-4-bromopyrazole, 4-Carbamoylphenylboronic AcidPd(PPh₃)₂Cl₂ (10 mol%)K₂CO₃iPrOH/H₂O150°C, 2 h54% nih.gov

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, toxicity, and environmental impact. rsc.orgbeilstein-journals.org Solvent-free reactions can be achieved through various techniques, including mechanochemistry (ball milling) or by heating a mixture of solid reactants, often with the aid of microwave irradiation. nih.govrsc.orgnih.gov

For the synthesis of this compound, a solvent-free Suzuki-Miyaura coupling represents a highly sustainable approach. Studies have demonstrated the feasibility of performing this reaction by grinding the reactants (an aryl halide, a boronic acid, a palladium catalyst, and a solid base) in a ball mill. researchgate.net This technique, known as mechanochemistry, initiates reactions through mechanical force. nih.gov

Alternatively, microwave-assisted solvent-free reactions have proven highly effective. A notable example involves the use of the PEPPSI-iPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) for the Suzuki coupling of aryl halides and boronic acids. researchgate.net By simply mixing the reactants with a solid base like potassium carbonate and the catalyst, and then irradiating with microwaves, high yields of biaryl products can be obtained in minutes without any solvent. researchgate.net This method is particularly efficient for solid reactants, where pre-grinding can enhance reactivity. researchgate.net The yields for such reactions are often high, and the purification process is simplified due to the absence of solvent. researchgate.net

ReactantsCatalyst SystemBaseConditionsYieldReference
Aryl Halides, Boronic AcidsPEPPSI-iPr (1 mol%)K₂CO₃110°C, 10 min (Microwave, Solvent-Free)up to 91% researchgate.net
Chalcones, Ammonium AcetateAcetic Acid (cat.)-Solvent-FreeExcellent researchgate.net
NDI-Br₂, (4-methoxyphenyl)boronic acidPd(OAc)₂VariousVibratory Ball Mill, 1 h (Solvent-Free)Good researchgate.net

Continuous Flow Synthesis Adaptations

Continuous flow chemistry is a modern synthetic paradigm that involves pumping reactants through a network of tubes or channels, often passing through a heated or irradiated zone where the reaction occurs. acs.orgyoutube.com This technology offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. vapourtec.comnih.govmdpi.com These features make it an ideal platform for implementing green chemistry principles in the synthesis of fine chemicals and pharmaceuticals.

Adapting the synthesis of this compound to a continuous flow process would likely involve a packed-bed reactor containing a heterogeneous palladium catalyst. vapourtec.comnih.gov A solution of 2,3-dichloropyridine, (4-fluorophenyl)boronic acid, and a suitable base in an appropriate solvent would be continuously pumped through the heated catalyst bed. The use of immobilized catalysts is particularly advantageous as it prevents leaching of the metal into the product stream and allows for easy separation and reuse of the catalyst, which is both cost-effective and environmentally friendly. nih.gov

The development of a flow process for Suzuki-Miyaura couplings has been extensively studied. mdpi.com For example, the synthesis of 3-phenylpyridine (B14346) from 3-bromopyridine (B30812) has been successfully demonstrated in a flow reactor using a silica-based palladium catalyst. vapourtec.com Optimization of parameters such as residence time, temperature, and reactant concentration is crucial for achieving high conversion and yield. vapourtec.com Flow systems can be run for extended periods, enabling the production of large quantities of the target compound in a small footprint reactor. acs.org

ReactionReactor TypeCatalystConditionsOutcomeReference
O-difluoromethylation of 3-hydroxypyridineCoil Reactor-Continuous FlowSafe and scalable protocol nih.gov
Bohlmann-Rahtz Pyridine SynthesisMicrowave Flow ReactorBrønsted acidContinuous FlowSingle step, good yield nih.govrsc.org
Suzuki Coupling (3-bromopyridine, phenylboronic acid)Packed-Bed (Omnifit column)SPM3Pd (heterogeneous)130°C, Continuous Flow99% conversion at optimal residence time vapourtec.com
Lithiation/Borylation/Suzuki CouplingMicroreactorsHomogeneous Pd precatalystContinuous FlowEfficient synthesis of biaryls mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 4 Fluorophenyl Pyridine

Reactivity Profiles of the Chloro Substituent

The chlorine atom at the 3-position of the pyridine (B92270) ring is a key functional group that governs much of the molecule's reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Displacement Reactions

The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when activating groups are present. youtube.commasterorganicchemistry.com The chlorine atom in 3-Chloro-2-(4-fluorophenyl)pyridine can be displaced by various nucleophiles. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the chloride ion restores the aromaticity of the pyridine ring. youtube.comlibretexts.org

The rate and feasibility of these reactions are influenced by the electronic properties of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atom on the phenyl ring can enhance the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack. For instance, in related chloropyridine systems, displacement of the chloride ion by amines, such as morpholine, has been documented. chemicalbook.com

ReactantNucleophileProductReaction Type
This compoundMorpholine2-(4-Fluorophenyl)-3-(morpholino)pyridineNucleophilic Aromatic Substitution
2-ChloropyridineAmines2-Aminopyridine (B139424) derivativesNucleophilic Aromatic Substitution youtube.com
1-Chloro-2,4-dinitrobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroanilineNucleophilic Aromatic Substitution libretexts.org

Cross-Coupling Partner Activation (e.g., Grignard, Organolithium, Organozinc)

The chloro substituent in this compound allows it to act as an electrophilic partner in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Organolithium and Grignard Reagents: Pyridines are known to react with organolithium and Grignard reagents. ambeed.comresearchgate.net Due to the electron-deficient nature of the pyridine ring, nucleophilic attack is favored. ambeed.com While these reactions can lead to the formation of new C-C bonds, the reactivity can sometimes be complex, involving addition to the pyridine ring itself.

Organozinc Reagents: Organozinc reagents are valuable in cross-coupling reactions with aryl halides. uni-muenchen.denih.gov The Negishi coupling, for example, utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. This compound can potentially undergo such reactions. For instance, 3-pyridylzinc bromide has been successfully coupled with various aryl iodides in the presence of a palladium catalyst. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for forming biaryl compounds. nih.gov this compound can serve as the halide partner. The reaction's success and selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govnsf.gov For example, ligand-free palladium catalysis has been shown to be selective for C-OTf bond cleavage over C-Cl bond cleavage in some chloroaryl triflates. nsf.gov

Coupling ReactionOrganometallic ReagentCatalystPotential Product
Negishi CouplingArylzinc halidePalladium or Nickel3-Aryl-2-(4-fluorophenyl)pyridine
Suzuki-Miyaura CouplingArylboronic acidPalladium3-Aryl-2-(4-fluorophenyl)pyridine
Grignard ReactionArylmagnesium bromide-Aryl-substituted pyridine derivatives

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, leading to its involvement in coordination chemistry and N-oxidation reactions.

Ligand Coordination Chemistry (if applicable to non-biological contexts)

Pyridine and its derivatives are common ligands in coordination chemistry, forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of this compound can donate its lone pair of electrons to a metal center, forming a coordinate covalent bond. The steric and electronic properties of the substituents on the pyridine ring, namely the chloro and 4-fluorophenyl groups, can influence the stability and structure of the resulting metal complexes. wikipedia.org The coordination ability of the pyridine nitrogen is a fundamental aspect of its chemistry, impacting its catalytic applications and behavior in various chemical transformations. mdpi.com

N-Oxidation and Subsequent Functionalization

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org This transformation significantly alters the electronic properties of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance, which can activate the pyridine ring towards electrophilic substitution at the 4-position. youtube.com

Furthermore, the formation of the N-oxide can facilitate subsequent reactions. For example, N-oxidation of chloropyridines has been shown to lower the energy barrier for subsequent nucleophilic dechlorination. nih.gov This strategy can be employed to enhance the reactivity of the chloro substituent. The N-oxide can later be removed by reduction with reagents like triphenylphosphine (B44618) or zinc. youtube.com

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine and Fluorophenyl Rings

Both the pyridine and the fluorophenyl rings can undergo aromatic substitution reactions, although their reactivity differs due to their distinct electronic characteristics.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comlibretexts.org Reactions typically require harsh conditions and tend to occur at the 3-position (meta to the nitrogen). libretexts.orgyoutube.com However, the presence of the 4-fluorophenyl group at the 2-position and the chloro group at the 3-position will further influence the regioselectivity of any potential electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, as discussed in section 3.1.1. youtube.com The positions ortho and para to the nitrogen (positions 2, 4, and 6) are particularly activated for nucleophilic attack. youtube.com

Regioselective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in this compound is heavily influenced by the electronic and steric properties of its substituents. Research into the direct C–H arylation of pyridines bearing electron-withdrawing groups (EWGs) has shown a high degree of regioselectivity. For pyridines substituted with an EWG at the 3-position, functionalization, such as arylation, is strongly directed to the C4-position. nih.gov This selectivity arises from the electronic activation of the C4-H bond, making it more acidic and susceptible to deprotonation by a metal catalyst. nih.gov

In the context of this compound, the chlorine atom at C3 acts as the primary electronic director. Consequently, transition-metal-catalyzed C-H activation reactions are predicted to occur selectively at the C4 position. nih.gov While the C6 position is also electronically activated by the ring nitrogen, steric hindrance from the adjacent 2-(4-fluorophenyl) group would likely disfavor reactions at that site.

Another significant pathway for functionalization is through the generation of a pyridyne intermediate. nih.gov Treatment of a related compound, 3-chloro-2-ethoxypyridine, with a strong base like n-butyllithium leads to regioselective lithiation at the C4 position. nih.gov This lithiated intermediate can then be used to generate a 3,4-pyridyne, which undergoes subsequent regioselective additions. nih.gov Applying this to this compound, a similar C4-lithiation would be the expected first step, opening a pathway to various 3,4-disubstituted pyridine derivatives.

The following table summarizes the expected regioselectivity for the functionalization of this compound based on established principles for similarly substituted pyridines.

Reaction TypeReagentsPredicted Major RegioisomerRationale
C-H ArylationPd or Ru catalyst, Aryl Halide4-Aryl-3-chloro-2-(4-fluorophenyl)pyridineElectronic activation of C4-H by the 3-chloro group. nih.gov
Lithiationn-BuLi or LDA3-Chloro-4-lithio-2-(4-fluorophenyl)pyridineDirected ortho-metalation guided by the chloro group. nih.gov
Pyridyne FormationStrong base (e.g., n-BuLi) then heatingFormation of 4-(4-fluorophenyl)-3,4-pyridyneElimination from the 4-lithiated intermediate. nih.gov

Influence of Halogen and Aryl Substituents on Ring Activation/Deactivation

The reactivity of the pyridine ring in this compound is a complex interplay between the activating/deactivating effects of its substituents.

Pyridine Nitrogen: The nitrogen atom is the most significant feature, acting as a strong electron-withdrawing group through induction. It deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. It also serves as a coordination site for metal catalysts in many reactions. beilstein-journals.org

3-Chloro Substituent: The chlorine atom is an electron-withdrawing group that further deactivates the ring towards electrophilic attack. However, it significantly influences the regioselectivity of C-H functionalization and nucleophilic substitution. By increasing the acidity of adjacent C-H bonds, it directs metalation and C-H activation to the C4 position. nih.gov It also acts as a leaving group in both SNAr reactions and the formation of pyridyne intermediates. nih.govnih.gov

The combination of these substituents makes the pyridine ring electron-deficient. This general deactivation makes electrophilic substitution difficult but enhances its reactivity in other important transformations. The electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond is a key factor that disfavors C2/C6 arylation in many catalytic systems, further promoting C4 functionalization in 3-substituted pyridines. nih.gov

Reaction Mechanisms and Transition State Analysis

SNAr Pathway Studies

The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (the C3-chloro atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, importantly onto the electronegative ring nitrogen, which stabilizes the complex and facilitates the reaction. Subsequent expulsion of the chloride leaving group re-aromatizes the ring and yields the final substituted product.

The reaction is generally promoted by strong bases and can be performed under transition-metal-free conditions. nih.gov The rate of the SNAr reaction is dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the intermediate. The presence of the electron-withdrawing pyridine nitrogen and the 2-(4-fluorophenyl) group enhances the electrophilicity of the C3 position and stabilizes the Meisenheimer intermediate, making the SNAr pathway viable.

The table below lists potential nucleophiles that could be employed in an SNAr reaction with this compound.

Nucleophile ClassExample NucleophilePotential Product
AminesIndole3-(Indol-1-yl)-2-(4-fluorophenyl)pyridine
AlcoholsSodium Methoxide3-Methoxy-2-(4-fluorophenyl)pyridine
ThiolsSodium Thiophenoxide3-(Phenylthio)-2-(4-fluorophenyl)pyridine
CarbanionsDiethyl MalonateDiethyl 2-(2-(4-fluorophenyl)pyridin-3-yl)malonate

Pyridyne Intermediates and their Reactivity

An alternative pathway for the functionalization of this compound involves the in-situ generation of a highly reactive 3,4-pyridyne intermediate. This pathway becomes accessible under strongly basic conditions, typically using organolithium reagents at low temperatures. nih.gov

The proposed mechanism proceeds via two key steps:

Deprotonation: A strong base, such as n-butyllithium, selectively deprotonates the most acidic proton on the pyridine ring. Given the directing effect of the 3-chloro substituent, this occurs at the C4 position, forming a 3-chloro-4-lithiopyridine species. nih.gov

Elimination: Upon warming, this lithiated intermediate undergoes elimination of lithium chloride (LiCl) to form the strained 3,4-pyridyne. nih.gov This intermediate contains a formal triple bond within the six-membered ring.

The resulting 4-(4-fluorophenyl)-3,4-pyridyne is a powerful electrophile and reacts rapidly with available nucleophiles or cycloaddition partners. nih.gov The regioselectivity of trapping reactions is governed by the electronic and steric nature of the pyridyne. The aryne distortion model suggests that substituents can perturb the geometry of the triple bond, leading to one carbon being more electrophilic than the other. nih.gov For 3,4-pyridynes generated from 3-halopyridines, nucleophilic addition often occurs preferentially at the C4 position. nih.gov For example, if the pyridyne is generated in the presence of a Grignard reagent, the aryl or alkyl group from the Grignard reagent will add to the C4 position, generating a new pyridylmagnesium species at C3, which can then be trapped by a second electrophile. nih.gov

Catalytic Reaction Mechanism Elucidation (e.g., Ru-catalyzed arylation)

Ruthenium-catalyzed C-H arylation offers a powerful method for modifying pyridine cores. Mechanistic studies on related 2-arylpyridine systems have provided significant insights into the catalytic cycle. nih.gov While a specific study on this compound may not be available, the mechanism can be inferred from established models.

The catalytic cycle is believed to proceed via a Ru(II) active species. A plausible mechanism involves the following key steps: nih.gov

C-H Activation/Cyclometalation: The reaction initiates with the coordination of the pyridine nitrogen to the ruthenium center. This is followed by a concerted metalation-deprotonation step, where a C-H bond on the aryl group is cleaved to form a five-membered ruthenacycle. In the case of 2-arylpyridines, this typically occurs at the ortho-position of the phenyl ring.

Oxidative Addition: The resulting Ru(II)-cyclometalated species reacts with an aryl halide (Ar-X) via oxidative addition. This step involves the cleavage of the Ar-X bond and the formation of a high-valent Ru(IV) intermediate. Detailed studies suggest this proceeds via a concerted oxidative addition pathway. nih.gov

Reductive Elimination: The Ru(IV) intermediate is unstable and undergoes reductive elimination to form a new carbon-carbon bond between the two aryl groups. This step regenerates the Ru(II) catalyst, which can then re-enter the catalytic cycle.

A key point of mechanistic investigation has been the nature of the active ruthenium species. While some proposals involved mono-cyclometalated intermediates, combined experimental and DFT studies have provided strong evidence for the crucial role of bis-cyclometalated ruthenium species as the resting state of the catalyst, with bromoarene activation at mono-cyclometalated species being ruled out in some systems. nih.gov The specific ligands on the ruthenium, such as p-cymene (B1678584) or acetates, play a critical role in catalyst initiation and stability but may dissociate during the catalytic cycle. acs.org

Structure Reactivity Relationships and Molecular Design Principles

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of 3-Chloro-2-(4-fluorophenyl)pyridine is intricately governed by the steric and electronic properties of its substituents. The chloro and fluoro groups, along with the substitution pattern on the phenyl ring, play a crucial role in determining the molecule's behavior in chemical reactions.

Impact of Chloro and Fluoro Groups on Reaction Rates and Selectivity

The presence of chloro and fluoro groups on the pyridine (B92270) ring significantly influences its reactivity. Halogens, being electronegative, withdraw electron density from the pyridine ring through the inductive effect (-I effect), deactivating it towards electrophilic substitution. uoanbar.edu.iq This deactivation is a general characteristic of halogenated pyridines. sigmaaldrich.comsigmaaldrich.com

Specifically, in the case of this compound, the chlorine atom at the 3-position and the fluorine atom on the phenyl ring exert a strong electron-withdrawing effect. This effect reduces the electron density on the pyridine ring, making it less susceptible to attack by electrophiles. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, particularly at positions 2 and 4, which are inherently electron-deficient in the pyridine ring. uoanbar.edu.iq The chlorine atom at the 3-position further influences the regioselectivity of nucleophilic substitution reactions.

Influence of Phenyl Ring Substitution Patterns

The substitution pattern on the phenyl ring of 2-arylpyridines has a demonstrable impact on their reactivity. rsc.org In this compound, the 4-fluoro substituent is a key feature. The position of the substituent on the phenyl ring can influence the electronic communication between the two aromatic rings.

Studies on related 2-arylpyridine systems have shown that the nature and position of substituents on the phenyl ring can modulate the electronic properties of the entire molecule, thereby affecting its reactivity in various chemical transformations, including cyclometalation reactions with transition metals. wikipedia.org For instance, electron-withdrawing groups on the phenyl ring can enhance the acidity of C-H bonds, facilitating certain catalytic processes.

Conformation and Torsional Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its interactions and properties. The rotation around the single bond connecting the aryl and pyridine rings is a key conformational feature.

Rotational Barriers of the Aryl-Pyridine Bond

The rotation around the C-C single bond between the pyridine and phenyl rings in 2-arylpyridines is a subject of considerable interest. nih.govacs.org This rotation is not entirely free and is associated with an energy barrier. The magnitude of this rotational barrier is influenced by steric and electronic factors. nih.govcsic.es

In the case of this compound, the presence of the chloro substituent at the 3-position of the pyridine ring introduces steric hindrance, which can increase the energy barrier to rotation around the aryl-pyridine bond. nih.gov Computational studies on similar biaryl systems have shown that ortho-substituents significantly raise the rotational barrier due to steric clashes in the planar transition state. nih.govnih.gov

Conformational Preferences and Their Energetic Implications

Due to the rotational barrier, 2-arylpyridines often adopt a non-planar conformation in their ground state. nih.govresearchgate.net The dihedral angle between the two rings is a result of a balance between steric repulsion and the desire for π-conjugation, which would favor planarity. acs.org

For 2-phenylpyridine (B120327), the parent compound, a twisted structure with a dihedral angle of approximately 21 degrees has been reported, which is smaller than that of biphenyl. researchgate.net The presence of substituents, as in this compound, will further influence this preferred conformation. The chlorine atom at the 3-position is expected to favor a more twisted conformation to minimize steric interactions with the phenyl ring.

The conformational preference has significant energetic implications, affecting the molecule's stability and its ability to interact with other molecules or biological targets. Different conformers can have distinct energy levels, and the population of each conformer at a given temperature is determined by these energy differences. nih.gov Understanding these preferences is crucial for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS)

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and the characterization of fragmentation patterns for 3-Chloro-2-(4-fluorophenyl)pyridine, is not available in the searched resources.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements: Carbon (¹²C), Hydrogen (¹H), Chlorine (³⁵Cl), Fluorine (¹⁹F), and Nitrogen (¹⁴N).

Table 1: Isotopic Masses for Exact Mass Calculation

Element Isotope Atomic Mass (Da)
Carbon ¹²C 12.000000
Hydrogen ¹H 1.007825
Chlorine ³⁵Cl 34.968853
Fluorine ¹⁹F 18.998403

This table is interactive. Users can sort the data by clicking on the column headers.

The molecular formula for this compound is C₁₁H₇ClFN. Based on the isotopic masses, the expected monoisotopic mass would be calculated and compared against the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Fragmentation Pathway Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

While a specific fragmentation spectrum for this compound is not available, general principles of fragmentation for similar aromatic and heterocyclic compounds can be applied to predict its behavior. Common fragmentation pathways for such molecules often involve the cleavage of bonds adjacent to the aromatic rings or the loss of small, stable neutral molecules.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsion Angles

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would yield a detailed structural model. This would include precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-F), bond angles (e.g., C-C-C, C-N-C), and torsion angles, which describe the rotational relationship between different parts of the molecule. This data is crucial for understanding the molecule's geometry and steric properties.

Crystal Packing and Supramolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent interactions, known as supramolecular interactions. For a molecule like this compound, several types of interactions would be anticipated.

In related structures, such as polymorphs of 3-Chloro-N-(2-fluorophenyl)benzamide, weak Cl···Cl and C-H···F interactions have been observed to be critical in the formation of different crystalline forms. ias.ac.in Similarly, studies on co-crystals containing pyridine (B92270) and thiophene (B33073) moieties have highlighted the importance of O—H···N hydrogen bonds and π–π stacking in defining the supramolecular assembly. researchgate.netnih.gov

Table 2: Chemical Compound Names

Compound Name
This compound
3-Chloro-N-(2-fluorophenyl)benzamide
3-chlorothiophene-2-carboxylic acid
4,4′-bipyridine
Carbon
Hydrogen
Chlorine
Fluorine

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular properties with high accuracy.

The optimization of the molecular geometry of 3-Chloro-2-(4-fluorophenyl)pyridine using DFT methods, such as with the B3LYP functional and a 6-31G basis set, is the first step in any computational analysis. mdpi.com This process seeks the lowest energy conformation of the molecule.

The most significant conformational variable is the dihedral angle between the planes of the pyridine (B92270) and the 4-fluorophenyl rings. Due to steric hindrance between the chlorine atom on the pyridine ring and the ortho-hydrogen atom of the phenyl ring, a completely planar structure is unlikely. The molecule is expected to adopt a twisted conformation to minimize these steric clashes. Theoretical calculations on similar N-(chlorophenyl)pyridinecarboxamides have shown that intramolecular interactions significantly influence molecular planarity. acs.org The final optimized geometry represents a balance between steric repulsion and the electronic effects of π-conjugation.

Below is a table of predicted geometric parameters for the optimized structure of this compound, based on values from related structures. mdpi.com

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl1.74
C-F1.35
C-N (Pyridine)1.34
C-C (Inter-ring)1.49
**Bond Angles (°) **C-C-Cl119.5
C-C-F118.0
C-N-C (Pyridine)117.0
Dihedral Angle (°) Pyridine-Phenyl~45-55

Note: These values are illustrative and derived from computational studies on structurally similar compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridine and phenyl rings. mdpi.com The LUMO, however, is likely concentrated on the pyridine ring, which can better accommodate electron density due to the electronegative nitrogen atom. mdpi.comacs.org This distribution suggests that the primary electronic transition would involve a π-π* charge transfer from the phenyl group to the pyridine ring. The calculated HOMO and LUMO energies reveal the molecule's propensity for charge transfer. nih.gov

A representative table of electronic properties calculated via DFT is shown below.

PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO-6.52
Lowest Unoccupied Molecular Orbital Energy ELUMO-1.25
HOMO-LUMO Energy Gap ΔE5.27

Note: Values are representative and based on DFT calculations of analogous aromatic heterocyclic compounds. mdpi.com

Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.org The MEP surface is colored to represent different potential values, indicating regions prone to electrophilic or nucleophilic attack. uni-muenchen.de

In the MEP map of this compound, the regions of most negative electrostatic potential (typically colored red) are localized around the highly electronegative nitrogen atom of the pyridine ring and the fluorine atom on the phenyl ring. These sites are the most likely targets for electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, identifying them as potential sites for nucleophilic attack. researchgate.net The chlorine atom presents a more complex picture, potentially exhibiting a region of positive potential known as a σ-hole along the C-Cl bond axis, which can participate in halogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer events arising from hyperconjugative interactions, where electron density moves from a filled (donor) orbital to a vacant (acceptor) orbital. The stabilization energy (E(2)) associated with these interactions quantifies their significance. acadpubl.eumalayajournal.org

The most significant donor-acceptor interactions predicted by NBO analysis are summarized in the table below.

Donor NBO (i)Acceptor NBO (j)Predicted Stabilization Energy E(2) (kcal/mol)
LP (N)π* (C-C) of Pyridine Ring~ 30-40
LP (F)π* (C-C) of Phenyl Ring~ 5-10
LP (Cl)σ* (C-C) of Pyridine Ring~ 2-5
π (Phenyl)π* (Pyridine)~ 15-25

Note: LP denotes a lone pair. E(2) values are illustrative estimates based on analyses of similar halogenated aromatic compounds. acadpubl.eu

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of molecules. worktribe.com These calculations provide theoretical spectra that can be compared directly with experimental data. sigmaaldrich.com

The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the local electronic environment of each nucleus. For instance, protons and carbons adjacent to the electronegative nitrogen, chlorine, and fluorine atoms are expected to be deshielded and thus resonate at higher chemical shifts (downfield). The aromatic protons and carbons will appear in their characteristic regions, with their precise shifts influenced by the electronic push-pull effects of the substituents and the inter-ring twist angle.

A table of predicted chemical shifts is presented below.

AtomPositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine Ring C2-~158.2
C3-~132.5
C4H4~7.85
C5H5~7.40
C6H6~8.60
Phenyl Ring C1'-~135.0
C2'/C6'H2'/H6'~7.55
C3'/C5'H3'/H5'~7.20
C4'-~163.0 (d, JCF≈250 Hz)

Note: Predicted values are estimates based on DFT/GIAO calculations for similar structures and established substituent effects. worktribe.comsigmaaldrich.com The notation 'd' indicates a doublet due to C-F coupling.

Simulation of IR and Raman Spectra

While specific experimental and simulated IR and Raman spectra for this compound are not widely available in the public domain, the vibrational modes of this molecule can be predicted with a high degree of confidence using computational methods such as Density Functional Theory (DFT). Such simulations are invaluable for assigning experimental spectral bands to specific molecular motions.

Theoretical vibrational analysis is typically performed using DFT calculations, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

For a molecule like this compound, the simulated spectra would be characterized by several key vibrational modes:

Pyridine Ring Vibrations: These include the characteristic ring stretching modes (νC-C, νC-N) typically found in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is also a notable feature.

Phenyl Ring Vibrations: The 4-fluorophenyl group will exhibit its own set of ring stretching and deformation modes.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Out-of-plane C-H bending modes are also characteristic and appear at lower frequencies.

C-Cl and C-F Vibrations: The stretching vibrations of the carbon-chlorine and carbon-fluorine bonds are expected in the fingerprint region of the IR spectrum. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-F stretch appears at higher wavenumbers, generally between 1000 and 1400 cm⁻¹.

Inter-ring C-C Vibration: The stretching of the C-C bond connecting the pyridine and phenyl rings will also give rise to a specific vibrational frequency.

The simulated Raman activities and IR intensities help in distinguishing between different vibrational modes and in the interpretation of experimental spectra. For instance, totally symmetric vibrations often lead to strong, polarized bands in the Raman spectrum.

Reaction Pathway and Transition State Calculations

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of energy barriers, which are fundamental to understanding reaction kinetics.

For this compound, computational studies could explore various reaction types, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and electrophilic substitution. By mapping the potential energy surface for a given reaction, stationary points—reactants, products, intermediates, and transition states—can be identified.

For example, in a hypothetical SNAr reaction where the chlorine atom is displaced by a nucleophile, computational modeling could:

Confirm a stepwise mechanism involving the formation of a Meisenheimer complex (a stable intermediate).

Analyze the geometry and electronic structure of the transition states leading to and from this intermediate.

Assess the influence of the fluorine substituent on the phenyl ring and the nitrogen atom in the pyridine ring on the reaction mechanism and regioselectivity.

The activation energy (energy barrier) for a chemical reaction is the energy difference between the reactants and the transition state. Computational chemistry allows for the direct calculation of these barriers. A lower energy barrier corresponds to a faster reaction rate, a principle described by transition state theory.

Intermolecular Interaction Studies

The non-covalent interactions of this compound are of great interest as they dictate its physical properties, such as melting point and solubility, and its behavior in biological systems.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. In this compound, both the chlorine and fluorine atoms can potentially participate in halogen bonding.

Chlorine as a Halogen Bond Donor: The chlorine atom attached to the electron-deficient pyridine ring is expected to have a positive region of electrostatic potential on its outer surface (a σ-hole), making it a potential halogen bond donor. It can interact with electron-rich sites like the nitrogen or oxygen atoms of other molecules. Computational studies on halogenated azabenzenes have explored these interactions, confirming their significant contribution to the stability of molecular assemblies. digitellinc.com

Fluorine as a Halogen Bond Donor/Acceptor: While fluorine is the most electronegative element, it is generally a weak halogen bond donor. However, in certain electronic environments, it can participate in such interactions. rsc.org More commonly, the fluorine atom acts as a weak Lewis base (a hydrogen or halogen bond acceptor).

Theoretical analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are employed to characterize and quantify these interactions. nih.gov These methods can identify bond critical points and quantify the extent of charge transfer in a halogen-bonded complex.

The two aromatic rings in this compound, as well as its C-H bonds, can participate in various non-covalent interactions.

π-π Stacking: The interaction between the electron clouds of the pyridine and fluorophenyl rings is a key factor in the solid-state packing of this molecule. Computational studies on pyridine dimers and other aromatic systems have shown that displaced-parallel and T-shaped arrangements are generally more stable than a face-to-face sandwich geometry. researchgate.netnih.gov The interaction is a complex interplay of electrostatic and dispersion forces. rsc.org The presence of heteroatoms and halogen substituents significantly modulates the electrostatic potential of the rings, influencing the preferred stacking geometry and interaction energy.

Applications As Chemical Intermediates and Advanced Materials Precursors Excluding Clinical/biological

Role in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the chloro and fluorophenyl groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making 3-Chloro-2-(4-fluorophenyl)pyridine a key starting material for diverse heterocyclic structures.

As a Building Block for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized for their wide-ranging applications in medicinal chemistry and material science. rsc.org The synthesis of these scaffolds often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct use of this compound in this context is not extensively documented, related structures are pivotal in forming substituted imidazo[1,2-a]pyridines. For instance, derivatives of 2-aminopyridine react with various aldehydes and isocyanides in multicomponent reactions, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), to yield 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov

A notable synthesis involves the reaction of 2-aminopyridine with 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane to produce 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. iucr.orgnih.gov This highlights how modifications of the core 2-phenylpyridine (B120327) structure are instrumental in accessing the imidazo[1,2-a]pyridine (B132010) framework. The development of innovative synthetic approaches, such as base-mediated [3 + 3] annulation for ring-fluorinated imidazo[1,2-a]pyridines, further underscores the importance of functionalized pyridine precursors. rsc.org

Synthesis of Pyridazinone Derivatives

Precursor for Other Pyridine-Based Scaffolds

The reactivity of the chloro-substituted pyridine ring in this compound allows for its use as a precursor to a wide array of other pyridine-based scaffolds through various cross-coupling reactions. The pyridine moiety is a key structural component in numerous functional molecules. researchgate.net

For instance, 3-chloropyridines can undergo regioselective difunctionalization via 3,4-pyridyne intermediates to produce highly substituted pyridines. nih.gov This method involves lithiation followed by reaction with Grignard reagents and subsequent quenching with an electrophile. nih.gov This approach could be applied to this compound to introduce a variety of substituents at the 3- and 4-positions of the pyridine ring.

Furthermore, pyridine derivatives are extensively used in the synthesis of various heterocyclic systems. For example, pyridine-based sulfa-drugs have been synthesized from o-hydroxy cyanopyridine derivatives. nih.gov The versatility of the pyridine scaffold is also demonstrated in the synthesis of pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds and 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds. nih.gov

Ligand Design in Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent candidate for coordination to metal centers. This property is exploited in the design of ligands for various catalytic applications.

Pyridine Derivatives as Ligands for Metal Complexes

Pyridine-containing ligands, particularly those with additional donor atoms, are widely used in coordination chemistry and catalysis. Bis(imino)pyridine ligands, for example, can form stable complexes with transition metals like rhodium and cobalt. researchgate.net These complexes have been investigated for their catalytic activity in reactions such as the dehalogenation and hydrogenation of aromatic compounds. researchgate.net The electronic properties of the pyridine ligand, which can be tuned by substituents like the chloro and fluorophenyl groups in this compound, can significantly influence the catalytic activity of the resulting metal complex.

Development of Novel Catalytic Systems

The development of novel catalytic systems often relies on the rational design of ligands to control the reactivity and selectivity of the metal center. Functionalized pyridines are key components in creating these tailored catalysts. For example, pyridine N-oxides have been used as oxidants in palladium-catalyzed "oxygenative" cross-coupling reactions to synthesize diaryl ethers from aryl (pseudo)halides and arylboronic acids. acs.org In this system, the pyridine derivative plays a crucial role in the catalytic cycle. The unique electronic and steric properties of this compound could be harnessed to develop new catalytic systems with enhanced performance for a variety of organic transformations.

Materials Science Applications

While the broader class of chlorinated and fluorinated pyridines serves as crucial intermediates in the creation of functional materials, specific research detailing the direct use of this compound in materials science remains limited. The presence of both a chloro and a fluoro substituent on the pyridine and phenyl rings respectively suggests that this compound could be tailored for specific electronic and physical properties in advanced materials.

There is currently no direct, publicly available research demonstrating the application of this compound as a precursor for optoelectronic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of such materials often involves the use of functionalized aromatic and heteroaromatic compounds to build larger conjugated systems responsible for light emission or absorption. While the structure of this compound is suggestive of a potential role as a building block in this field, specific examples of its incorporation into optoelectronic material backbones or as a key intermediate in their synthesis are not found in the current body of scientific literature.

Similarly, the use of this compound as a monomer or a key building block for the synthesis of polymeric systems is not well-established in available research. The development of new polymers with tailored properties often relies on the polymerization of novel monomers. The reactivity of the chlorine atom on the pyridine ring could, in principle, be exploited in cross-coupling reactions to form polymer chains. However, there are no specific reports of polymers being synthesized from this compound or detailed studies on the properties of such hypothetical polymers.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of pharmaceutical, agrochemical, and materials research. vcu.eduagropages.com Future efforts for producing 3-Chloro-2-(4-fluorophenyl)pyridine will likely concentrate on overcoming the limitations of traditional multi-step syntheses, which often suffer from low yields and high production costs. vcu.edu

Key emerging strategies include:

Multicomponent Reactions (MCRs): These one-pot reactions are prized for their efficiency, atom economy, and ability to generate molecular diversity from simple precursors. bohrium.comresearchgate.net Applying MCR strategies could provide a more sustainable route to the core structure of this compound. bohrium.com

Direct C-H Functionalization: Instead of pre-functionalizing starting materials, direct C-H activation and arylation of the pyridine (B92270) ring represents a more atom-economical approach. beilstein-journals.orgelsevierpure.com Palladium-catalyzed diarylation of pyridines using a transient activator strategy is one such advanced method that could be adapted for this target molecule. nih.gov This avoids the need for harsh conditions and pre-installed leaving groups. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents like water, and the development of catalyst-free or recyclable catalyst systems are central to sustainable synthesis. bohrium.comnih.gov For instance, SnCl₂·2H₂O has been used as a catalyst for pyridine synthesis in water, a technique that aligns with green chemistry principles. researchgate.net

Fluorination Chemistry: The introduction of fluorine is a critical step. Research into milder and more efficient fluorination techniques, such as fluorodenitration or the use of novel fluorinating agents, could streamline the synthesis of the 4-fluorophenyl moiety or direct fluorination of the pyridine ring. acs.orgnih.gov The conversion of pyridine N-oxides into 2-fluoropyridines is an example of an accessible synthetic pathway that avoids harsh conditions. acs.org

Exploration of Undiscovered Reactivity Pathways

The rich electronic nature of the pyridine ring, modified by its substituents, offers a playground for discovering new chemical reactions. Future research will likely move beyond established transformations to explore novel reactivity modes.

Reductive Functionalization: Traditional pyridine chemistry often focuses on reactions that maintain aromaticity. However, reductive functionalization, which temporarily dearomatizes the ring to generate reactive intermediates like enamines or cyclic amines, opens up entirely new synthetic possibilities for creating novel N-heterocycles. acs.org

Photocatalysis and Dearomative Cycloadditions: Visible-light-mediated energy transfer (EnT) photocatalysis is a powerful tool for dearomatization. acs.org Applying this to this compound could enable dearomative cycloadditions with alkenes, leading to complex, C(sp³)-rich architectures that are highly valuable in medicinal chemistry. acs.org

Remote C-H Functionalization: While direct functionalization adjacent to the nitrogen atom is common, methods for selectively functionalizing more distant C-H bonds (meta-positions) in pyridines are emerging. beilstein-journals.org Exploring these pathways could allow for the introduction of new functional groups onto the pyridine core of the target molecule, creating derivatives with unique properties.

Repurposing Cross-Coupling Partners: Innovative strategies, such as "oxygenative" cross-coupling, allow for the use of standard Suzuki-Miyaura coupling partners to form different types of bonds, for example, creating diaryl ethers. acs.org Exploring analogous transformations could uncover unexpected reactivity and lead to the synthesis of novel molecular scaffolds from this compound precursors.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for accelerating research and development, reducing experimental costs, and gaining deeper mechanistic insight.

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to predict the thermodynamic and kinetic feasibility of new reactions. For example, computational studies have successfully predicted isomeric preferences in the C-H activation of pyridines, guiding experimental design. rsc.org This approach can be used to screen potential undiscovered reactivity pathways for this compound.

Virtual Screening and Property Prediction: Molecular docking and dynamic simulations can predict the interaction of molecules with biological targets, such as proteins. nih.gov This is crucial for designing new pyridine-based derivatives for pharmaceutical applications. Furthermore, properties like predicted collision cross-section values can be calculated to aid in the analytical characterization of newly synthesized compounds. uni.lu

Data-Driven Discovery: Machine learning and data-driven screening strategies are beginning to be used to accelerate the discovery of new reactions. acs.org By analyzing large datasets of reaction outcomes, these models can identify promising conditions and novel transformations that might be missed by traditional hypothesis-driven research.

Integration into Automated Synthesis Platforms

The shift towards "Synthesis 4.0" involves integrating robotics and data science to automate the discovery and optimization of chemical reactions. rsc.org Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors can dramatically improve efficiency, safety, and scalability while reducing waste. researchgate.netuc.pt Researchers have demonstrated that converting batch processes for pyridine-containing pharmaceuticals to continuous flow can increase yield from 58% to 92% and cut production costs by 75%. vcu.edu This approach is highly suitable for the industrial production of this compound and its derivatives.

Self-Optimizing Systems: Advanced platforms can now autonomously optimize reaction conditions. An autonomous self-optimizing flow machine has been developed for the synthesis of pyridine-based ligands, rapidly identifying optimal conditions without human intervention. rsc.org Such systems could be employed to quickly develop a highly efficient synthesis for this compound.

Telescoped Reactions: Flow chemistry enables "telescoped" reactions, where the crude output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. acs.org This has been successfully applied to the synthesis of various heterocyclic compounds and represents a powerful strategy for streamlining the production of complex molecules. uc.ptacs.org

Investigation of Hybrid Material Architectures

The unique electronic and structural features of functionalized pyridines make them attractive building blocks for advanced materials.

Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as ligands to construct MOFs, which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The specific substitution pattern of this compound could be leveraged to create MOFs with tailored pore environments and functionalities.

Functional Polymers and Materials: Pyridine-containing compounds are integral to the development of functional materials, including those for battery technologies and sensors. acs.orgthieme-connect.com The incorporation of this compound as a monomer or functional additive could impart specific properties, such as thermal stability or altered electronic characteristics, to new polymers.

Heterocyclic Hybrids: The pyridine scaffold can be fused or linked with other heterocyclic rings (e.g., pyrazole, pyrimidine) to create hybrid molecules. nih.gov These hybrids often exhibit novel biological activities or material properties, and exploring such architectures with this compound as a core component is a promising avenue for future research.

Compound Information Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Chloro-2-(4-fluorophenyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Halogenation : Chlorination at the 3-position of pyridine can be achieved using POCl₃ or PCl₅ under reflux conditions .
  • Cross-Coupling : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a solvent mixture (e.g., toluene/ethanol) at 80–100°C .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and adjust stoichiometry (1.2 equivalents of boronic acid) to minimize byproducts. Purification via column chromatography (silica gel, gradient elution) yields >85% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :

  • NMR : Compare ¹H and ¹³C NMR spectra with computational predictions (DFT). For example, the 4-fluorophenyl group shows distinct splitting patterns (e.g., J = 8.5 Hz for ortho-F coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₁H₆ClFN₂). Electrospray ionization (ESI) in positive mode is preferred for halogenated pyridines .
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and substituent positions (e.g., dihedral angle between pyridine and fluorophenyl rings ≈ 45°) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for halogenated pyridine derivatives?

  • Methodological Answer :

  • Hypothesis Testing : If unexpected peaks arise, consider:
  • Rotamers : Variable-temperature NMR (VT-NMR) to detect conformational changes.
  • Impurity Profiling : LC-MS to identify byproducts (e.g., dehalogenated species).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(4-chlorophenyl)pyridine derivatives ).
  • Case Study : In this compound, fluorine’s electronegativity may deshield adjacent protons, leading to shifted δ values. Use DEPT-135 and HSQC to assign signals .

Q. What strategies are effective for designing bioactive analogues of this compound?

  • Methodological Answer :

  • Scaffold Modification :
  • Substitution : Introduce electron-withdrawing groups (e.g., CF₃ at position 5) to enhance metabolic stability .
  • Ring Expansion : Replace pyridine with pyrimidine for improved π-π stacking in enzyme binding pockets .
  • Biological Testing :
  • In Silico Screening : Dock analogues into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.